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Compound of Interest

Compound Name: 1-Isocyano-4-phenoxybenzene
CAS No.: 730964-87-1
Cat. No.: B1586562
Get Quote
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Executive Summary

1-Isocyano-4-phenoxybenzene (CAS 730964-87-1), also known as 4-phenoxyphenyl
isocyanide, is a critical bi-aryl building block employed in multicomponent reactions (Ugi,
Passerini) and coordination chemistry.[1] Unlike its lower molecular weight analogs, the
phenoxy substituent imparts significant lipophilicity and alters the electronic profile of the
isocyanide functionality, making it a valuable scaffold in drug discovery for protease inhibitors
and marine natural product analogs.

This guide provides a definitive spectroscopic characterization of the molecule, distinguishing it
from its formamide precursor (4-phenoxyphenylformamide) and establishing quality control
parameters for its synthesis and handling.

Key Physical Properties:
« State: Liquid (at ambient temperature) to low-melting solid.

e Molecular Formula:
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[2]

e Molecular Weight:

¢ Solubility: Soluble in

, THF; insoluble in water.

Synthesis & Process Logic

The synthesis of aryl isocyanides is most reliably achieved via the dehydration of the
corresponding formamide. While carbene-mediated routes exist, the dehydration method using
phosphoryl chloride (

) remains the industry standard for scalability and yield.

Reaction Pathway

The transformation relies on the activation of the formamide oxygen by an electrophile (

), followed by base-mediated

-elimination.

4-Phenoxyaniline T Step 1: Formylation -H20 | 4-Phenoxyphenylformamide Step 2: Dehydration -PO2CI2(-) / -Et3NH(+; 1-Isocyano-4-phenoxybenzene
(Precursor) L, (HCOOH /Ac20) = (Intermediate) (POCI3 / Et3N / DCM) [QELCE]

Click to download full resolution via product page

Figure 1: Stepwise synthesis workflow from aniline precursor to isocyanide target.

Experimental Protocol (Dehydration Method)

Note: All steps must be performed in a fume hood due to the potent odor of isocyanides.

o Preparation: Dissolve 4-phenoxyphenylformamide (1.0 equiv) in anhydrous dichloromethane
(DCM) (
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concentration). Add triethylamine (
, 3.0 equiv) and cool the mixture to
under an inert atmosphere (

or Ar).

 Activation: Dropwise add phosphoryl chloride (

, 1.1 equiv) over 15 minutes. The exotherm must be controlled to keep the internal
temperature

e Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Monitor by TLC
(conversion of polar formamide to non-polar isocyanide).

e Quenching: Pour the mixture into an ice-cold saturated

solution. Stir vigorously for 20 minutes to hydrolyze excess

« |solation: Separate the organic layer, wash with water and brine, dry over

, and concentrate. Purification via flash chromatography (Silica, Hexanes/EtOAc) yields the
pure liquid isocyanide.

Spectroscopic Characterization

The following data represents high-fidelity values derived from purified samples (CDCI3
solvent).

Infrared Spectroscopy (FT-IR)

The isocyanide functionality provides a diagnostic "silent region" signal.
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Wavenumber (

Functional Group Intensity Assignment
)

Isocyanide ( Characteristic
2120 - 2140 Strong

) stretch

Aromatic
3030 — 3060 Weak stretch

Aryl ether stretch (

Ether 1230 — 1250 Strong

)

Aromatic Ring 1580, 1490 Medium Ring breathing modes

Diagnostic Note: The absence of a broad

stretch (
) and Carbonyl stretch (

) confirms the complete consumption of the formamide intermediate.

Nuclear Magnetic Resonance ( NMR)
Instrument:

| Solvent:

| Reference:

[3]

The spectrum displays a complex aromatic region due to the two benzene rings. The phenoxy
group acts as an electron donor, while the isocyanide is formally electron-withdrawing but
exhibits resonance effects.
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Shift ( Coupling (
Multiplicity Integration Assignment
» Ppm) , Hz)
) Phenoxy Ring
7.41 -7.36 Multiplet (m) 2H -
(Meta)
Isocyanide Ring
7.33 Doublet (d) 2H 8.9
(Ortho to NC)
) Phenoxy Ring
7.21-7.19 Multiplet (m) 1H -
(Para)
] Phenoxy Ring
7.06-7.01 Multiplet (m) 2H -
(Ortho)
. Isocyanide Ring
6.98 — 6.93 Multiplet (m) 2H -

(Ortho to O)

Nuclear Magnetic Resonance ( NMR)

Instrument:

| Solvent:

[3][4]

The isocyanide carbon is the critical structural validator. It often appears as a broad triplet
(1:1:1) due to coupling with the quadrupolar

nucleus (

), though this coupling is not always resolved in standard scans.
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Shift (
Assignment Notes
» Ppm)
Isocyanide Carbon ( Diagnostic Signal
163.4
) (Broad/Triplet)
Aromatic ; .
Overlapping signals for both
157.7 _ ppIng si9
(Ipso) rings
128.4 Aromatic Phenoxy Ring (Meta)
128.1 Aromatic Isocyanide Ring (Ortho to NC)
124.0 Aromatic Phenoxy Ring (Para)
Aromatic
119.5 Quaternary
(Ipso to NC)
115.9 Aromatic Isocyanide Ring (Ortho to O)
115.7 Aromatic Phenoxy Ring (Ortho)

Mass Spectrometry[2]

« Method: ESI-MS or GC-MS (El)

e Molecular lon (
):
[2]
» Fragmentation: Loss of

(

) is a common fragmentation pathway for isocyanides.
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Structural Validation & Quality Control

To ensure the integrity of the synthesized material, a self-validating logic flow is required.

Isolated Sample

IR Analysis
(2120-2140 cm-1 present?)

Yes No

Formamide Contamination
(Check 1680/3300 cm-1)

Isocyanide Confirmed

TLC Mobility
(Non-polar vs Formamide?)

l

13C NMR Analysis
(Signal at ~163 ppm?)

es

Structure Validated

Click to download full resolution via product page

Figure 2: Logical decision tree for structural confirmation.

Safety & Handling Protocols

Hazard Class: Acute Toxicity (Oral/Inhalation), Skin Irritant. Olfactory Hazard: Isocyanides
possess an extremely potent, foul odor (stench) detectable at ppb levels.
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Handling

o Containment: All weighing and transfers must occur inside a functioning fume hood.
» Double-Gloving: Use nitrile gloves; change immediately if splashed.

e Glassware: Rinse all glassware in the hood with the quenching solution before removing it to
the wash station.

Quenching Protocol (Spill/Waste)

Isocyanides must be chemically destroyed before disposal. Do not dispose of directly into
organic waste streams without treatment.

e Quenching Solution: Prepare a mixture of

in Methanol (or Ethanol).

e Procedure: Add the isocyanide waste to this solution. The acid catalyzes the hydrolysis of the
isocyanide back to the amine/formamide (which are odorless compared to the isocyanide).

o Time: Allow to stand for 12 hours before standard organic waste disposal.

References

 Isocyanide 2.0: Koopmans, M. et al. "Scope and Limitations of Isocyanide Synthesis." Royal
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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